molecular formula C12H15N3OS2 B1438971 2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 1144461-80-2

2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1438971
CAS No.: 1144461-80-2
M. Wt: 281.4 g/mol
InChI Key: BNYMMPYECXDWJI-UHFFFAOYSA-N
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Description

2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [1] . The JAK/STAT pathway, particularly JAK2 and STAT3, is a critically important intracellular signaling cascade implicated in cell proliferation, survival, and immune responses; its constitutive activation is a hallmark of numerous oncogenic processes [2] . This compound demonstrates significant research value in the investigation of hematological malignancies, such as myeloproliferative neoplasms, and solid tumors where JAK2/STAT3 dysregulation drives tumor growth and survival. Its mechanism involves binding to the kinase domain of JAK2, thereby preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its nuclear translocation and function as a transcription factor [3] . By effectively blocking this key oncogenic pathway, this inhibitor serves as an essential pharmacological tool for dissecting the role of JAK-STAT signaling in disease models, evaluating combination therapies, and validating JAK2/STAT3 as a therapeutic target for cancer research.

Properties

IUPAC Name

10-(2-aminoethylsulfanylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c13-4-5-17-6-9-14-11(16)10-7-2-1-3-8(7)18-12(10)15-9/h1-6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMMPYECXDWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in cancer treatment. This compound belongs to the thieno[2,3-d]pyrimidine family, which has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway crucial for DNA synthesis and cell proliferation.

  • Molecular Formula : C₁₂H₁₅N₃OS₂
  • CAS Number : 1144461-80-2
  • MDL Number : MFCD11982977

The biological activity of this compound is primarily attributed to its ability to inhibit DHFR. The inhibition of this enzyme leads to a decrease in tetrahydrofolate levels, which is essential for the synthesis of nucleotides necessary for DNA replication.

Structural Features

The thieno[2,3-d]pyrimidine scaffold allows for selective targeting of cancer cells due to the high expression of folate receptors (FRs) on these cells compared to normal cells. The sulfur atom in the structure mimics the 4-amino group of methotrexate (MTX), enhancing binding affinity to DHFR.

Antitumor Activity

Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor activity across various cancer cell lines. In a study involving 60 human tumor cell lines (NCI 60), compounds derived from this scaffold showed promising results:

CompoundTGI (µM)GI50 (µM)LC50 (µM)
Compound 2016.23.350.1
Compound 2367.76.6100

Compounds 20 and 23 were notably more effective than the standard treatment agent, 5-fluorouracil, indicating their potential as novel therapeutic agents in oncology .

Inhibition of Dihydrofolate Reductase

The ability of these compounds to inhibit DHFR was assessed by comparing their inhibitory effects to those of MTX:

CompoundIC50 (µM)
Compound 20More potent than MTX
Compound 23Comparable to MTX

These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives as selective DHFR inhibitors with reduced side effects due to their preferential uptake by cancer cells .

Study on Cytotoxic Effects

A notable study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against several cancer cell lines including HepG2 and MCF7. The results indicated that certain derivatives exhibited significant cytotoxicity:

  • Compound X : Showed a reduction in cell viability by over 70% at concentrations above 10 µM.
  • Compound Y : Induced apoptosis in MCF7 cells as evidenced by increased annexin V staining.

These results support the hypothesis that modifications in the thieno[2,3-d]pyrimidine structure can enhance biological activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound with key analogues, focusing on structural features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents at Position 2 Key Functional Groups Synthesis Highlights Biological Activity/Findings
Target Compound : 2-{[(2-Aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 2-[(2-Aminoethyl)thio]methyl Thioether, primary amine Likely via nucleophilic substitution of a chloromethyl precursor with cysteamine Not explicitly reported; predicted to exhibit kinase inhibition or antimicrobial activity based on analogues .
2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Chloromethyl Chloroalkane Cyclocondensation of 2-aminothiophene-3-carboxamide with cyclopentanone derivatives Intermediate for further functionalization (e.g., alkylation or nucleophilic substitution) .
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-...pyrimidin-4-one 2-(4-Bromophenyl)-2-oxoethylsulfanyl, 4-chlorophenyl Ketone, aryl halides Refluxing bromophenyl precursors with thiol intermediates in ethanol Enhanced antitumor activity due to electron-withdrawing bromo/chloro groups; IC₅₀ values pending .
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-...pyrimidin-4-one 4-Methylbenzylsulfanyl, 4-chlorophenyl Thioether, aryl halide Alkylation of thiol intermediates with benzyl halides Improved lipophilicity for membrane permeability; potential antimicrobial agent .
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-phenyl-...pyrimidin-4-one 2-(3,5-Dimethylpyrazolyl)-2-oxoethylthio, phenyl Pyrazole, ketone Hydrazide-acetylacetone cyclization under reflux Antitumor activity against MCF-7 and A549 cells (IC₅₀ < 10 µM); yield = 91% .
5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidine-4-one derivatives Varied (e.g., tetrazolyl, arylidene) Tetrazole, Schiff base Cyclocondensation of azomethine intermediates with aldehydes Strong antimicrobial activity against E. coli and C. albicans (MIC = 8–16 µg/mL) .

Key Research Findings and Trends

Antitumor Activity :

  • Pyrazole-substituted derivatives (e.g., compound 24 in ) exhibit potent activity against breast (MCF-7) and lung (A549) cancer cells, attributed to the pyrazole ring’s ability to chelate metal ions in enzyme active sites .
  • Bromophenyl and chlorophenyl substituents enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .

Antimicrobial Activity :

  • Arylidene and tetrazolyl derivatives (e.g., compound 10 in ) show broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), likely due to membrane disruption via hydrophobic interactions .

Synthetic Flexibility: The 2-position of the thieno[2,3-d]pyrimidin-4-one scaffold is highly modifiable, enabling the introduction of sulfanyl, oxoethyl, or aminomethyl groups via nucleophilic substitution or condensation . Functionalization with electron-withdrawing groups (e.g., nitro, chloro) improves metabolic stability and target affinity .

Preparation Methods

Starting Materials and Key Intermediates

  • The core heterocycle is typically synthesized from appropriately substituted thiophene and pyrimidine precursors.
  • Cyclopentane ring formation is achieved via cyclization reactions involving keto or aldehyde intermediates.
  • Pyrimidinone formation involves condensation of amidine or urea derivatives with thiophene-based intermediates.

Typical Synthetic Steps

  • Step 1: Synthesis of 3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one via ring closure of a thieno-pyrimidine precursor.
  • Step 2: Oxidation or reduction steps to achieve the desired oxidation state at the 4-one position.
  • Step 3: Purification via crystallization or chromatography to isolate the core heterocycle.

Purification and Characterization

  • The final compound is purified by recrystallization or preparative chromatography.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
    • Mass spectrometry (MS) to verify molecular weight (281.4 g/mol).
    • Elemental analysis and melting point determination.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Cyclization Thiophene and pyrimidine precursors, cyclization reagents Formation of cyclopenta-thieno-pyrimidinone core
2 Halomethylation Halogenating agent (e.g., formaldehyde + HCl) 2-(Halomethyl) substituted core
3 Thioether formation Thiol nucleophile (e.g., HSCH2CH2NH2), base Introduction of thioether linkage
4 Aminoethyl substitution 2-Aminoethyl halide, base, polar aprotic solvent Final compound with 2-{[(2-aminoethyl)thio]methyl} substituent

Research Findings and Optimization Notes

  • The choice of halogen in halomethylation affects yield and selectivity; chloromethylation is common but bromomethylation can improve reactivity.
  • Base strength and solvent polarity critically influence the nucleophilic substitution efficiency for the aminoethylthio group.
  • Protecting groups for the amino functionality may be employed during synthesis to prevent side reactions, removed in final steps.
  • Reaction monitoring via thin-layer chromatography (TLC) and HPLC is essential for optimizing reaction times and yields.
  • Reported yields for the final substitution step typically range from 60% to 85% depending on conditions.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. Key parameters include:

  • Reaction time : 30–60 minutes for azomethine formation, followed by 60 minutes for cyclization .
  • Solvent choice : Ethanol for initial condensation; DMSO enhances cyclization efficiency .
  • Purification : Recrystallization from acetic acid improves purity . Monitoring via NMR and IR spectroscopy ensures structural fidelity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming the thieno-pyrimidine core and substituent positions (e.g., cyclopenta and thio-methyl groups) .
  • Infrared Spectroscopy (IR) : Validates functional groups like carbonyl (C=O) and aminoethyl-thio linkages .
  • X-ray Diffraction (XRD) : Advanced structural elucidation for crystallinity and stereochemical confirmation .

Q. How to design a preliminary assay for evaluating anti-inflammatory or enzyme-inhibitory activity?

  • In vitro assays : Use COX-1/COX-2 inhibition models or tyrosinase activity tests.
  • Dose-response curves : Test concentrations from 1–100 µM, with indomethacin or kojic acid as positive controls .
  • Statistical design : Apply randomized block designs with replicates to account for biological variability .

Advanced Research Questions

Q. How can computational docking studies enhance understanding of this compound’s biological targets?

  • Target selection : Prioritize enzymes like tyrosinase or cyclooxygenase based on structural analogs .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping.
  • Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC50 values to refine models .

Q. What methodologies resolve contradictions in reported synthetic yields or bioactivity data?

  • Parameter screening : Optimize solvent ratios (e.g., acetic acid:DMSO) to address yield disparities .
  • Meta-analysis : Compare bioactivity datasets using ANOVA to identify outliers or batch effects .
  • Structural analogs : Test derivatives (e.g., chloro or tert-butyl substituents) to isolate structure-activity relationships .

Q. How to assess environmental fate or ecotoxicological impacts of this compound?

  • Environmental partitioning : Use EPI Suite to predict logP (lipophilicity) and persistence in soil/water .
  • Toxicity assays : Perform acute toxicity tests on Daphnia magna or algal models (OECD guidelines).
  • Degradation studies : Monitor abiotic hydrolysis (pH 4–9) and UV photolysis to identify transformation products .

Methodological Notes

  • Synthesis scalability : While glacial acetic acid is cost-effective, DMSO may require recovery systems for large-scale applications .
  • Data validation : Cross-reference NMR shifts with published analogs (e.g., 2-substituted thieno-pyrimidines) to avoid misassignment .
  • Ethical compliance : Adhere to OECD 423 guidelines for in vivo studies if extending beyond in vitro models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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